2-methyl-5-phenyl-2,6-dihydro-7H-pyrazolo[3,4-c]pyridin-7-one
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Overview
Description
2-methyl-5-phenyl-2,6-dihydro-7H-pyrazolo[3,4-c]pyridin-7-one is a heterocyclic compound that belongs to the pyrazolopyridine family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-5-phenyl-2,6-dihydro-7H-pyrazolo[3,4-c]pyridin-7-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with hydrazine derivatives, followed by cyclization with suitable aldehydes or ketones . The reaction conditions often require the use of catalysts and solvents such as acetic acid or ethanol to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound’s quality.
Chemical Reactions Analysis
Types of Reactions
2-methyl-5-phenyl-2,6-dihydro-7H-pyrazolo[3,4-c]pyridin-7-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
2-methyl-5-phenyl-2,6-dihydro-7H-pyrazolo[3,4-c]pyridin-7-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-methyl-5-phenyl-2,6-dihydro-7H-pyrazolo[3,4-c]pyridin-7-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The compound can also modulate signaling pathways by interacting with receptors or other proteins involved in cellular communication .
Comparison with Similar Compounds
Similar Compounds
- 1H-pyrazolo[3,4-b]pyridine
- 5-(2-ethoxyphenyl)-1-methyl-3-n-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]-7-pyrimidinone
- Sildenafil impurity A
Uniqueness
2-methyl-5-phenyl-2,6-dihydro-7H-pyrazolo[3,4-c]pyridin-7-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C13H11N3O |
---|---|
Molecular Weight |
225.25 g/mol |
IUPAC Name |
2-methyl-5-phenyl-6H-pyrazolo[3,4-c]pyridin-7-one |
InChI |
InChI=1S/C13H11N3O/c1-16-8-10-7-11(9-5-3-2-4-6-9)14-13(17)12(10)15-16/h2-8H,1H3,(H,14,17) |
InChI Key |
SRVPYMPYLVNMJW-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C2C=C(NC(=O)C2=N1)C3=CC=CC=C3 |
Origin of Product |
United States |
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